N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 69746-62-9
VCID: VC3760099
InChI: InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H2,9,10,11)
SMILES: CS(=O)(=O)NC1=NC2=CC=CC=C2N1
Molecular Formula: C8H9N3O2S
Molecular Weight: 211.24 g/mol

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide

CAS No.: 69746-62-9

Cat. No.: VC3760099

Molecular Formula: C8H9N3O2S

Molecular Weight: 211.24 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide - 69746-62-9

Specification

CAS No. 69746-62-9
Molecular Formula C8H9N3O2S
Molecular Weight 211.24 g/mol
IUPAC Name N-(1H-benzimidazol-2-yl)methanesulfonamide
Standard InChI InChI=1S/C8H9N3O2S/c1-14(12,13)11-8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H2,9,10,11)
Standard InChI Key GCKJDOCWFXONGE-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=NC2=CC=CC=C2N1
Canonical SMILES CS(=O)(=O)NC1=NC2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Characteristics

N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide (CID: 313441) belongs to the class of benzimidazole derivatives, an important group of heterocyclic compounds with wide-ranging applications. The compound features a benzimidazole core with a methanesulfonamide functional group attached at the 2-position. This structural arrangement creates a molecule with unique chemical and biological properties worthy of investigation.

Basic Identification Information

The compound's formal identification information is summarized in Table 1, providing essential reference data for researchers.

ParameterValue
PubChem CID313441
CAS Registry Number69746-62-9
Molecular FormulaC8H9N3O2S
Molecular Weight211.24 g/mol
Exact Mass211.04154771 Da

The compound is also known by several synonyms, including N-(1H-benzimidazol-2-yl)methanesulfonamide and 2-methylsulfonylaminobenzimidazole . These alternative names appear in various chemical databases and literature, facilitating cross-referencing across different research platforms.

Structural Features

The molecular structure of N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide consists of a benzimidazole core with a methanesulfonamide group at the 2-position. The benzimidazole portion comprises a fused benzene and imidazole ring system, creating a planar aromatic structure. The methanesulfonamide group introduces a tetrahedral center at the sulfur atom, contributing to the compound's three-dimensional conformation.

The structural characteristics include:

  • A planar benzimidazole core system

  • An N-H bond at position 1 of the imidazole ring

  • A sulfonamide linkage at position 2

  • A methyl group attached to the sulfur atom of the sulfonamide

This structural arrangement creates multiple sites for hydrogen bonding, potentially enhancing interactions with biological targets and influencing solubility characteristics .

Physicochemical Properties

The physicochemical properties of N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide determine its behavior in biological systems and its potential applications in medicinal chemistry.

Computed Properties

Table 2 summarizes the key computed properties of the compound based on available data:

PropertyValueMethod/Reference
XLogP30.6Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.8.18
Rotatable Bond Count2Computed by Cactvs 3.4.8.18
Topological Polar Surface AreaNot available-
Heavy Atom Count14-

The XLogP3 value of 0.6 indicates moderate lipophilicity, suggesting a balanced distribution between aqueous and lipid phases. This property is particularly important for drug development as it influences membrane permeability and bioavailability. The presence of two hydrogen bond donors and four hydrogen bond acceptors provides potential interaction sites with biological targets, enhancing the compound's ability to form specific molecular interactions.

Biological Activity and Applications

Medicinal Chemistry Applications

Benzimidazole derivatives have diverse applications in medicinal chemistry. The structural similarities between N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide and other bioactive benzimidazoles suggest potential applications in various therapeutic areas.

Recent research has focused on the development of new benzimidazole-2 amine derivatives for specific medical applications. These compounds have shown promise in structure-activity relationship studies, with optimizations aimed at improving potency and pharmacokinetic properties .

The methanesulfonamide group in the target compound may contribute to specific biological activities through:

  • Formation of hydrogen bonds with target proteins

  • Modulation of acid-base properties

  • Enhancement of water solubility

  • Potential interactions with specific enzyme active sites

Research Context

Research on benzimidazole derivatives has expanded significantly in recent years. The development of selective synthesis methods for these compounds has facilitated the exploration of their diverse applications . For instance, the reaction of aromatic aldehydes with o-phenylenediamine in the presence of N,N-dimethylformamide/sulfur provides a general, inexpensive, and versatile method for synthesizing benzimidazole derivatives .

These methodological advances have enabled researchers to create libraries of benzimidazole compounds with various substituents, supporting structure-activity relationship studies and the identification of promising candidates for specific applications.

Structure-Activity Relationships

Influence of the Benzimidazole Core

The benzimidazole core of N-(1H-Benzo[d]imidazol-2-yl)methanesulfonamide plays a crucial role in its potential biological activities. This heterocyclic system is present in numerous bioactive compounds and pharmaceutical agents. The planar aromatic structure can participate in π-π stacking interactions with aromatic amino acid residues in proteins, potentially contributing to binding affinity and specificity.

Role of the Sulfonamide Group

The methanesulfonamide group at the 2-position introduces specific characteristics that may influence the compound's biological activity:

  • Hydrogen bonding capability through the sulfonamide N-H and S=O groups

  • Increased acidity of the N-H proton due to the electron-withdrawing effect of the sulfonyl group

  • Potential for specific interactions with protein targets that recognize the sulfonamide pharmacophore

These features may contribute to the compound's ability to interact with specific biological targets, potentially influencing its therapeutic applications.

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